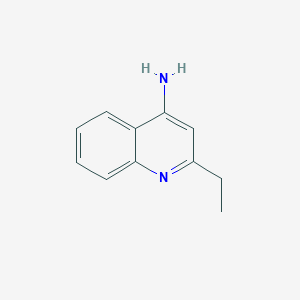
2-Ethylquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Ethylquinolin-4-amine” is a chemical compound with the formula C11H12N2 . It is used in research and not intended for human or veterinary use.
Synthesis Analysis
The synthesis of quinoline derivatives like “2-Ethylquinolin-4-amine” has been a subject of research. Traditional and green synthetic approaches have been explored, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .
Molecular Structure Analysis
The molecular structure of “2-Ethylquinolin-4-amine” consists of 11 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . The molecular weight is 172.23 .
科学的研究の応用
Medicinal Chemistry
Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .
Anticancer Activity
Quinoline derivatives have shown potential in anticancer activity . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer .
Antioxidant Activity
Quinoline derivatives have also demonstrated antioxidant activity . This makes them valuable in the development of treatments for diseases caused by oxidative stress.
Anti-Inflammatory Activity
Quinoline-based compounds have shown anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antimalarial Activity
Quinoline is an essential segment of both natural and synthetic compounds, including antimalarial drugs . This makes them crucial in the fight against malaria.
Anti-SARS-CoV-2 Activity
In the wake of the COVID-19 pandemic, quinoline derivatives have shown potential anti-SARS-CoV-2 activity .
Antituberculosis Activity
Quinoline derivatives have demonstrated antituberculosis activities . This makes them valuable in the development of treatments for tuberculosis.
Industrial Chemistry
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It is used in various chemical reactions and synthesis protocols .
Safety and Hazards
将来の方向性
Quinoline derivatives like “2-Ethylquinolin-4-amine” have various applications in medicinal and industrial chemistry. There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, the development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods represents an urgent challenge .
作用機序
Target of Action
Quinoline derivatives have been reported to exhibit anticancer activity against non-small cell lung cancer cell lines
Mode of Action
The exact mode of action of 2-Ethylquinolin-4-amine is currently unknown. Quinoline derivatives have been reported to interact with various cellular targets, leading to changes in cell function . For instance, some quinoline derivatives have been found to inhibit the PI3K/AKT/mTOR pathway proteins, which play a crucial role in cell survival and proliferation
Biochemical Pathways
Given the potential anticancer activity of quinoline derivatives, it is possible that 2-ethylquinolin-4-amine may affect pathways related to cell proliferation and apoptosis
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy . Therefore, understanding the ADME properties of 2-Ethylquinolin-4-amine would be crucial for assessing its potential as a therapeutic agent.
Result of Action
Given the potential anticancer activity of quinoline derivatives, it is plausible that 2-ethylquinolin-4-amine may induce changes in cell proliferation and apoptosis
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of a compound. Additionally, the physiological environment within the body, including the presence of other drugs, can also influence the action of a compound. Therefore, understanding how environmental factors influence the action of 2-Ethylquinolin-4-amine would be crucial for assessing its potential therapeutic efficacy.
特性
IUPAC Name |
2-ethylquinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-8-7-10(12)9-5-3-4-6-11(9)13-8/h3-7H,2H2,1H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZUBAHTVWPZJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7176-11-6 |
Source


|
| Record name | 2-ethylquinolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2E)-2-[(3-chloro-4-fluorophenyl)sulfonyl]-3-(dimethylamino)acrylate](/img/structure/B2376222.png)

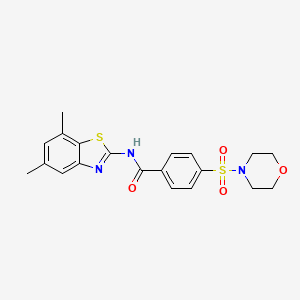
![N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2376226.png)
![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2376227.png)
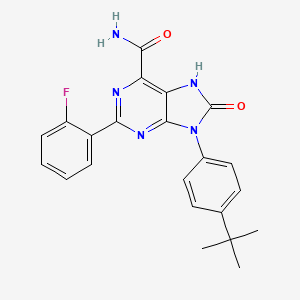
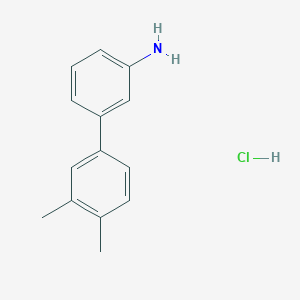
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2376232.png)
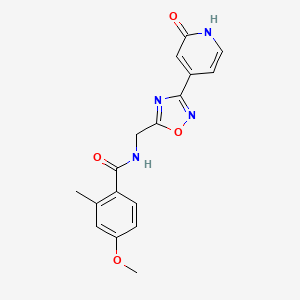

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2376235.png)

![2-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2376244.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methoxybenzenecarboxamide](/img/structure/B2376245.png)